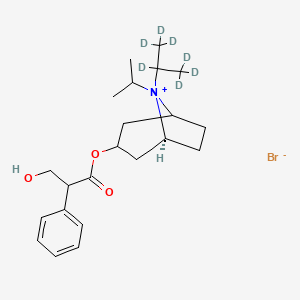

Ipratropium-d7 (bromide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ipratropium-d7 (bromide) is a deuterated form of ipratropium bromide, a quaternary ammonium compound that acts as an anticholinergic agent. It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, ipratropium-d7 (bromide), is often used in scientific research to study the pharmacokinetics and metabolism of ipratropium bromide due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ipratropium-d7 (bromide) involves several steps:

Acyl Chlorination Reaction: 2-phenyl-3-acetoxy propionic acid is reacted with oxalyl chloride in an organic solvent to form an acyl chloride intermediate.

Reaction with Isopropyl Tropine Mesylate: The acyl chloride intermediate is then reacted with isopropyl tropine mesylate to form the desired product.

Hydrolysis and Bromomethylation: The reaction mixture is hydrolyzed with inorganic acid, followed by bromomethylation using methyl bromide to obtain ipratropium bromide

Industrial Production Methods

Industrial production of ipratropium-d7 (bromide) follows similar synthetic routes but is optimized for large-scale production. The process involves:

Starting Materials: Using ethyl phenylacetate and isopropyl tropanol as starting materials.

Reaction Steps: Performing substitution, reduction, and addition reactions to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ipratropium-d7 (bromide) undergoes various chemical reactions, including:

Substitution Reactions: Common in the synthesis process.

Hydrolysis: Involves breaking down the compound in the presence of water.

Bromomethylation: Addition of a bromomethyl group to the compound

Common Reagents and Conditions

Oxalyl Chloride: Used in the acyl chlorination step.

Isopropyl Tropine Mesylate: Reacts with the acyl chloride intermediate.

Methyl Bromide: Used in the bromomethylation step

Major Products Formed

The major product formed from these reactions is ipratropium-d7 (bromide), with high purity and yield .

Scientific Research Applications

Ipratropium-d7 (bromide) is widely used in scientific research due to its stable isotope labeling. Its applications include:

Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of ipratropium bromide.

Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Development: Assists in the development of new anticholinergic agents by providing insights into the drug’s behavior in the body

Mechanism of Action

Ipratropium-d7 (bromide) acts as a muscarinic antagonist, blocking the action of acetylcholine at parasympathetic sites in bronchial smooth muscle. This leads to the relaxation of bronchial smooth muscle and dilation of the airways, making it easier to breathe. The compound inhibits vagally-mediated reflexes by antagonizing the action of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Tiotropium Bromide: Another anticholinergic agent used in the treatment of COPD.

Aclidinium Bromide: A long-acting muscarinic antagonist used for COPD management.

Glycopyrronium Bromide: Used as a bronchodilator in COPD treatment

Uniqueness

Ipratropium-d7 (bromide) is unique due to its deuterated form, which makes it valuable for pharmacokinetic and metabolic studies. Its stable isotope labeling allows for precise tracking and analysis in scientific research .

Properties

Molecular Formula |

C22H34BrNO3 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

[(5S)-8-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C22H34NO3.BrH/c1-15(2)23(16(3)4)18-10-11-19(23)13-20(12-18)26-22(25)21(14-24)17-8-6-5-7-9-17;/h5-9,15-16,18-21,24H,10-14H2,1-4H3;1H/q+1;/p-1/t18-,19?,20?,21?;/m0./s1/i1D3,2D3,15D;/t18-,19?,20?,21?,23?; |

InChI Key |

AXQUTGZNYLJXDT-NSPDPRBNSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.